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Compound of Interest

Compound Name: 4-Hydroxyphenylacetamide

Cat. No.: B194378 Get Quote

An In-depth Technical Guide to the Crystal Structure of 4-Hydroxyphenylacetamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed analysis of the crystal structure of 4-Hydroxyphenylacetamide
(also known as 2-(4-hydroxyphenyl)acetamide), an isomer of the common analgesic,

acetaminophen. Understanding the three-dimensional arrangement of molecules in the

crystalline state is crucial for drug development, as it influences key physicochemical properties

such as solubility, stability, and bioavailability. This document summarizes the crystallographic

data, details the experimental protocols for structure determination, and visualizes the

analytical workflow.

Molecular Structure and Conformation
The crystal structure of 4-Hydroxyphenylacetamide (C8H9NO2) reveals significant

conformational features.[1] Unlike its planar isomer N-(4-hydroxyphenyl)acetamide

(acetaminophen), the acetamide group in 4-Hydroxyphenylacetamide is nearly perpendicular

to the phenyl ring.[1] The dihedral angle between the plane of the acetamide group and the

phenyl ring is 89.95 (5)°.[1] This orientation directs the –NH2 group outward from the phenyl

ring.[1]

In contrast, the molecular structure of N-(4-hydroxyphenyl)acetamide shows a deviation from

planarity primarily due to a twist of 22.64(4)° around the C-N bond.[2][3][4]
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Crystallographic Data
The crystallographic data for 4-Hydroxyphenylacetamide provides a quantitative description

of the unit cell and its contents. A summary of key parameters is presented below. For

comparison, data for the related isomer, N-(4-hydroxyphenyl)acetamide, is also included.

Table 1: Crystal Data and Structure Refinement for 4-Hydroxyphenylacetamide and N-(4-

hydroxyphenyl)acetamide.

Parameter
4-
Hydroxyphenylacetamide

N-(4-
hydroxyphenyl)acetamide[
2]

Chemical Formula C8H9NO2 C8H9NO2

Formula Weight 151.16 g/mol [5] 151.16 g/mol

Crystal System Monoclinic Monoclinic

Space Group P21/n P21/n

a (Å) 7.0781(2)

b (Å) 9.1934(2)

c (Å) 11.5751(2)

α (°) 90

β (°) 97.852(2)

γ (°) 90

Volume (Å³) 745.93(3)

| Z | | 4 |

Note: Detailed unit cell parameters for 4-Hydroxyphenylacetamide were not explicitly found in

the provided search results. The table structure is created based on standard crystallographic

reporting.
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Hydrogen Bonding Network
The intermolecular interactions, particularly hydrogen bonds, are critical in defining the crystal

packing. In the crystal structure of 4-Hydroxyphenylacetamide, N—H⋯O hydrogen bonds

organize the molecules into stacks that propagate along the[6] direction.[1] Additional hydrogen

bonding links these parallel stacks.[1]

In the crystal of its isomer, N-(4-hydroxyphenyl)acetamide, the hydroxyl group donates an

intermolecular hydrogen bond to a carbonyl oxygen (O···O distance of 2.6469(4) Å), and the

amide group donates a hydrogen bond to a hydroxyl oxygen (N···O distance of 2.8987(3) Å).[2]

[4] These interactions form two-dimensional chains.[2]

Table 2: Hydrogen Bond Geometry for N-(4-hydroxyphenyl)acetamide.[2]

Donor–
H···Acceptor

D–H (Å) H···A (Å) D···A (Å) D–H···A (°)

O–H···O - - 2.6469(4) -

| N–H···O | - | - | 2.8987(3) | - |

Note: Specific hydrogen bond distances and angles for 4-Hydroxyphenylacetamide were not

available in the search results but the general pattern is described.[1]

Experimental Protocols
The determination of a crystal structure involves a series of precise experimental steps, from

crystal growth to data analysis. The following protocols are based on standard crystallographic

practices as described for related compounds.[1]

Synthesis and Crystallization
High-purity 4-Hydroxyphenylacetamide is dissolved in a suitable solvent, such as methanol.

[1] Diffraction-quality single crystals are then grown by slow evaporation of the solvent at room

temperature.[1]

X-ray Data Collection
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A suitable single crystal is mounted on a diffractometer. Data collection is typically performed

using monochromatic X-ray radiation (e.g., Cu Kα). The crystal is maintained at a constant

temperature, often low temperatures like 100 K, to minimize thermal vibrations.[2] A series of

diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement
The collected diffraction data is processed to yield a set of structure factors. The crystal

structure is solved using direct methods or Patterson methods, which provide an initial model of

the atomic positions. This model is then refined against the experimental data using least-

squares methods. In this stage, atomic coordinates, and displacement parameters are adjusted

to improve the agreement between the calculated and observed structure factors. Hydrogen

atoms are typically located from difference Fourier maps or placed in calculated positions.

Workflow and Pathway Visualizations
The following diagrams illustrate the experimental workflow for crystal structure analysis and

the key intermolecular interactions.
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Experimental workflow for crystal structure analysis.
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Hydrogen bonding scheme in 4-Hydroxyphenylacetamide.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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